N-cyclopropyl-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide
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Description
N-cyclopropyl-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopropyl-furan-carboxamide derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
- Application : The synthesis of epoxy resins from furanic derivatives, including 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks. These bio-renewable monomers can replace phthalic moieties in polyethylene terephthalate (PET) resins .
- Synthetic Pathways : Various synthetic pathways exist for glycidyl derivatives containing furanic moieties. Researchers have explored one, two, or four furan nuclei, with or without spacers between the furan ring and the functional group .
- Example : Nitrofurantoin analogues with furan and pyrazole scaffolds were synthesized. These compounds exhibited promising antibacterial properties .
Epoxy Resins and Polymers
Antibacterial Agents
Furan Platform Chemicals (FPCs)
properties
IUPAC Name |
N-cyclopropyl-5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-14-4-2-1-3-11(14)9-23(20,21)10-13-7-8-15(22-13)16(19)18-12-5-6-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOUTBBLWSDZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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